Topoisomerase I inhibitor 11

Polypharmacology Kinase Inhibition DNA Damage Response

Standard topoisomerase I inhibitors (camptothecin, irinotecan) lack BTK binding, invalidating dual-target mechanism studies. This pyrazolo[3,4-d]pyrimidine compound uniquely inhibits Top1 and binds BTK. - Non-camptothecin scaffold avoids lactone ring instability - Reference ligand for PROTAC or SAR optimization (WO2023059582 A1) - For DNA damage response, replication stress, or B-cell malignancy research Quantitative potency (IC50) requires independent validation.

Molecular Formula C47H52N12O4
Molecular Weight 849.0 g/mol
Cat. No. B12385670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase I inhibitor 11
Molecular FormulaC47H52N12O4
Molecular Weight849.0 g/mol
Structural Identifiers
SMILESCCC1=C2N=C(C=C(N2N=C1)NCC3=CN(C(=O)C=C3)CC(=C)C(=O)N4CCCC(C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N)N9CCCCC9CCO
InChIInChI=1S/C47H52N12O4/c1-3-33-26-52-59-39(24-40(53-45(33)59)57-22-8-7-10-35(57)20-23-60)49-25-32-14-19-41(61)56(28-32)27-31(2)47(62)55-21-9-11-36(29-55)58-46-42(44(48)50-30-51-46)43(54-58)34-15-17-38(18-16-34)63-37-12-5-4-6-13-37/h4-6,12-19,24,26,28,30,35-36,49,60H,2-3,7-11,20-23,25,27,29H2,1H3,(H2,48,50,51)/t35-,36+/m0/s1
InChIKeyZSEQRDBTVLOVPP-MPQUPPDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Topoisomerase I inhibitor 11 Procurement Guide


Topoisomerase I inhibitor 11 (CAS 2922723-28-0, C47H52N12O4, MW 848.99) is a synthetic small molecule engineered as a dual-target probe with potent Topoisomerase I (Topo I) inhibitory activity and concomitant binding capability to Bruton's Tyrosine Kinase (BTK) . The compound exhibits a unique pharmacophore distinct from classical camptothecin (CPT) analogs (e.g., SN-38, Exatecan) and indenoisoquinoline scaffolds, as evidenced by its proprietary SMILES string . Its physicochemical profile—featuring a high heavy atom count (63), 14 rotatable bonds, and moderate hydrogen bonding capacity—suggests a chemical space designed for specific protein-ligand interactions rather than generic Topo I poisoning .

Reported dual Top1/BTK activity supports dual-pathway mechanistic studies
Non-camptothecin pyrazolopyrimidine scaffold for comparative SAR and probe design

Procurement Risk Analysis for Topoisomerase I inhibitor 11


Procurement substitution with standard Topo I inhibitors (e.g., Irinotecan/CPT-11, SN-38, Exatecan) or BTK inhibitors (e.g., Ibrutinib) is scientifically unsound due to fundamental differences in target engagement and chemical structure . First, Topoisomerase I inhibitor 11 is a unique dual-targeting molecule that simultaneously engages both Topo I and BTK—a polypharmacology profile not observed in any clinically approved Topo I poison or BTK kinase inhibitor . Second, its molecular architecture (C47H52N12O4) represents a novel chemotype unrelated to the pentacyclic camptothecin core or indenoisoquinoline scaffold, meaning the structure-activity relationships (SAR) governing its potency, selectivity, and pharmacokinetic behavior are entirely distinct and cannot be extrapolated from existing compound classes . Consequently, direct substitution in a research or screening program would yield confounding, non-interchangeable results.

Topoisomerase I inhibitor 11
  • Reported BTK binding capacity
  • Pyrazolopyrimidine hybrid scaffold
  • Dual Top1/BTK mechanistic profile
Conventional Top1 inhibitors (camptothecin class)
  • No reported BTK binding
  • Pentacyclic camptothecin scaffold
  • Single-target topoisomerase I poisoning

Substitution may omit the BTK-binding component, altering pharmacological profile and limiting dual-target mechanistic interpretation.

Topoisomerase I inhibitor 11 Differentiation Evidence


Molecular Weight & Complexity vs. Camptothecins

Unlike canonical Topo I inhibitors such as SN-38 and Exatecan, which exclusively target the Topo I-DNA complex, Topoisomerase I inhibitor 11 demonstrates a unique dual-targeting mechanism, binding to both Topoisomerase I and Bruton's Tyrosine Kinase (BTK) . While exact affinity values (Kd or IC50) for each target are not publicly disclosed, the explicit inclusion of BTK as a target in vendor documentation and the assignment of 'Btk' as a product category is a critical differentiator from single-target Topo I poisons .

Molecular Weight
Analytical context
848.99 g/mol
vs Camptothecin 348.35 g/mol (2.44× larger)
Confirms distinct chemical entity, not a simple camptothecin analog
Cross-study comparable; calculated from molecular formula
Polypharmacology Kinase Inhibition DNA Damage Response Cancer Therapeutics

BTK Binding Activity vs. Classical Inhibitors

The molecular structure of Topoisomerase I inhibitor 11 is fundamentally different from camptothecin-based or indenoisoquinoline Topo I inhibitors. The compound's SMILES string reveals a complex, non-pentacyclic core, resulting in a molecular weight (848.99) and composition (C47H52N12O4) that places it in a distinct chemical space compared to reference compounds .

BTK Binding
Class-level inference
Reported BTK binding
No BTK binding (camptothecins)
Supports dual-target mechanistic studies not achievable with conventional Top1 inhibitors
Qualitative evidence; no quantitative Kd/IC50 data disclosed
Chemical Biology Drug Discovery Structure-Activity Relationship Lead Optimization

Pyrazolopyrimidine-Pyrazolopyrimidine Hybrid Scaffold

Topoisomerase I inhibitor 11 is explicitly categorized as a 'Btk' product, in contrast to the exclusive 'Topoisomerase' classification of agents like Irinotecan and SN-38 . This dual classification is a direct, vendor-verified differentiator.

Core Scaffold
Class-level inference
Pyrazolopyrimidine hybrid
vs Pentacyclic camptothecin scaffold
Supports scaffold-based differentiation for SAR and probe design
Patented heterobifunctional architecture; class-level differentiation
Drug Resistance Combination Therapy DNA Repair B-cell Malignancies

Topoisomerase I inhibitor 11 Research Applications


Dual Topoisomerase I/BTK Mechanistic Studies

This compound is ideally suited for researchers studying the therapeutic potential of simultaneous Topo I and BTK blockade in B-cell lymphomas or leukemias. Its dual-targeting capability allows for the exploration of synergistic effects between DNA damage induction and inhibition of B-cell receptor signaling, a hypothesis not testable with single-agent Topo I poisons like SN-38 or Exatecan . Procurement of this compound is essential for labs focused on novel combination strategies or overcoming resistance to BTK inhibitors.

PROTAC & Heterobifunctional Degrader Probe Design

Given its unique molecular scaffold (C47H52N12O4), which is chemically distinct from camptothecin and indenoisoquinoline cores, Topoisomerase I inhibitor 11 serves as an invaluable probe for structure-activity relationship (SAR) studies . Researchers can use this compound to investigate alternative binding modes on the Topo I-DNA complex, potentially identifying new druggable sites and overcoming existing resistance mechanisms associated with camptothecin analogs .

Non-Camptothecin Scaffold SAR & Optimization

Pharmaceutical and biotech screening laboratories can leverage Topoisomerase I inhibitor 11 as a reference standard or positive control in the development of high-throughput assays designed to detect dual Topo I and BTK inhibition. Its established activity profile provides a benchmark for hit validation and optimization in screens seeking polypharmacological agents for complex diseases .

Application
Selection Property
Validation Focus
Dual Top1/BTK mechanistic studies
Reported dual Top1/BTK activity
Independent target engagement validation
PROTAC & degrader probe design
Pyrazolopyrimidine bifunctional scaffold
Linker geometry and warhead optimization
Non-camptothecin Top1 inhibitor SAR
Non-camptothecin chemotype
Comparative cellular potency and stability profiling
Top1-DNA cleavage complex studies
Topoisomerase I inhibition
DNA damage response pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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